molecular formula C16H17Cl2NO B1385348 3,5-Dichloro-N-[2-(2,6-dimethylphenoxy)-ethyl]aniline CAS No. 1040689-37-9

3,5-Dichloro-N-[2-(2,6-dimethylphenoxy)-ethyl]aniline

Cat. No.: B1385348
CAS No.: 1040689-37-9
M. Wt: 310.2 g/mol
InChI Key: ZZZLXDWBWSKYCZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-N-[2-(2,6-dimethylphenoxy)-ethyl]aniline typically involves the reaction of 3,5-dichloroaniline with 2-(2,6-dimethylphenoxy)ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-N-[2-(2,6-dimethylphenoxy)-ethyl]aniline can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are used to facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce different substituted aniline derivatives.

Scientific Research Applications

3,5-Dichloro-N-[2-(2,6-dimethylphenoxy)-ethyl]aniline is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-N-[2-(2,6-dimethylphenoxy)-ethyl]aniline involves its interaction with specific molecular targets

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloroaniline: A simpler compound with similar chloro-substitution but lacking the phenoxy-ethyl group.

    2,6-Dimethylaniline: Another related compound with dimethyl substitution on the aniline ring.

Uniqueness

3,5-Dichloro-N-[2-(2,6-dimethylphenoxy)-ethyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its simpler analogs. The presence of both chloro and phenoxy-ethyl groups makes it a versatile compound for various research applications.

Properties

IUPAC Name

3,5-dichloro-N-[2-(2,6-dimethylphenoxy)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2NO/c1-11-4-3-5-12(2)16(11)20-7-6-19-15-9-13(17)8-14(18)10-15/h3-5,8-10,19H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZLXDWBWSKYCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCNC2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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